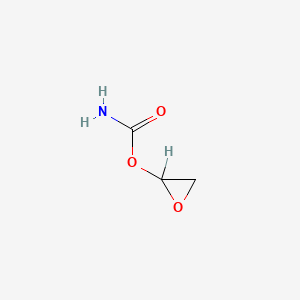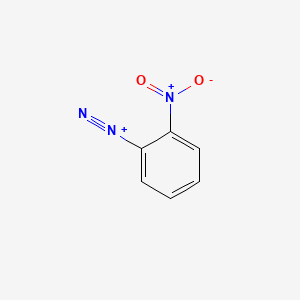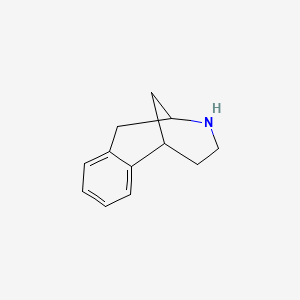
Benzomorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzomorphan is a chemical compound that belongs to the class of benzomorphans. Benzomorphans are known for their structural similarity to morphine and other opioids, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine typically involves intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps . For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzomorphan undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, reduction with sodium borohydride in methanol can yield specific alcohol derivatives .
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol
Oxidation: Common oxidizing agents like potassium permanganate
Substitution: Various alkylating agents
Major Products
The major products formed from these reactions include various alcohols, amines, and substituted benzazocines, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzomorphan has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, thereby exerting analgesic effects . The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are similar to those activated by other opioid compounds .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8,9,10-Hexahydro-6,9-methanobenzocyclo-octene
- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene
Uniqueness
Benzomorphan is unique due to its specific structural features that allow for selective binding to opioid receptors. This selectivity makes it a valuable compound in the development of targeted analgesics with potentially fewer side effects compared to other opioids .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2 |
InChI Key |
NSLKFRGZLUIUKO-UHFFFAOYSA-N |
SMILES |
C1CNC2CC1C3=CC=CC=C3C2 |
Canonical SMILES |
C1CNC2CC1C3=CC=CC=C3C2 |
Synonyms |
Benzomorphan Benzomorphans |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-](/img/structure/B1203347.png)
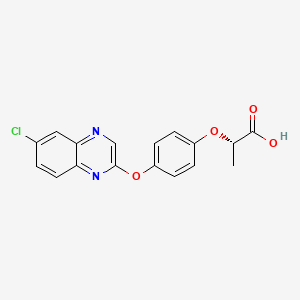
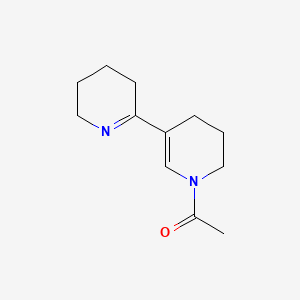
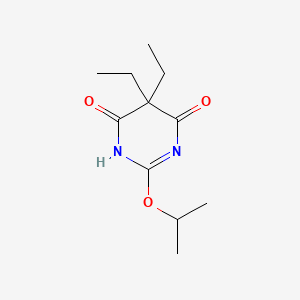
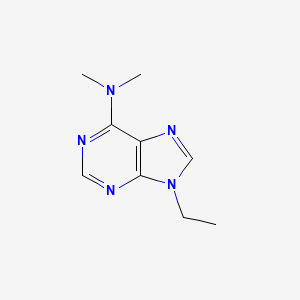
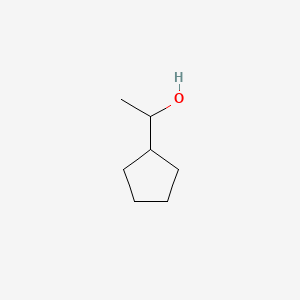
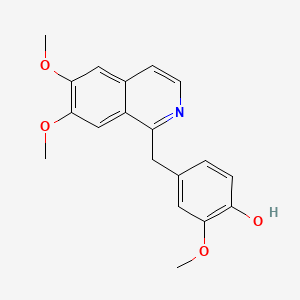
![6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID](/img/structure/B1203358.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
